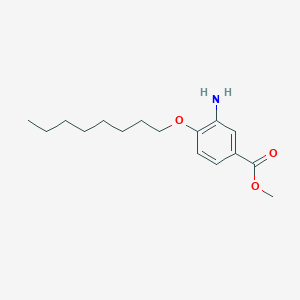
Methyl 3-amino-4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-(octyloxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 3-position and an octyloxy group at the 4-position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(octyloxy)benzoate typically involves the following steps:
Nitration: The starting material, methyl 4-hydroxybenzoate, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The hydroxyl group at the 4-position is alkylated with octyl bromide in the presence of a base such as potassium carbonate to form the octyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Methyl 3-nitro-4-(octyloxy)benzoate.
Reduction: Methyl 3-amino-4-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 3-amino-4-(octyloxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(octyloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the octyloxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis, releasing the active compound within the target environment.
Comparison with Similar Compounds
Methyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of an octyloxy group.
Methyl 3-amino-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an octyloxy group.
Methyl 3-amino-4-butoxybenzoate: Similar structure but with a butoxy group instead of an octyloxy group.
Uniqueness: Methyl 3-amino-4-(octyloxy)benzoate is unique due to the presence of the long octyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability compared to its shorter-chain analogs.
Properties
CAS No. |
62435-39-6 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
methyl 3-amino-4-octoxybenzoate |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-11-20-15-10-9-13(12-14(15)17)16(18)19-2/h9-10,12H,3-8,11,17H2,1-2H3 |
InChI Key |
VWVFSESPWGRWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)-3-[(quinolin-8-yl)amino]propan-1-one](/img/structure/B14537550.png)
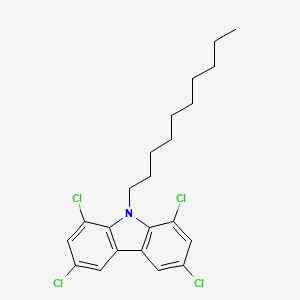
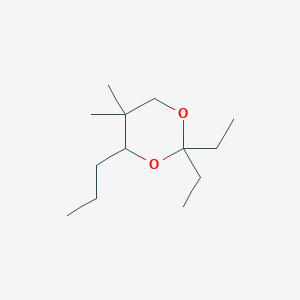

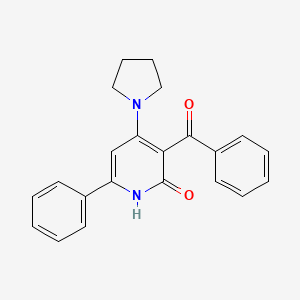
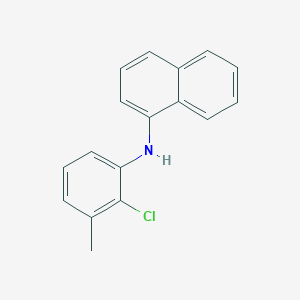
![4,5-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-imidazole](/img/structure/B14537582.png)

![3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione](/img/structure/B14537585.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14537599.png)
![N-{3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene}acetamide](/img/structure/B14537601.png)
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] decanedioate](/img/structure/B14537614.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B14537617.png)
![1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B14537624.png)
